![molecular formula C17H26BNO3 B2936081 3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2377610-65-4](/img/structure/B2936081.png)
3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Description
3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (MPTD) is a novel synthetic compound with a wide range of potential applications in the fields of medicinal chemistry, biochemistry, and biotechnology. MPTD is a highly versatile compound that can be used in a variety of ways, from synthesizing pharmaceuticals to studying the biochemical and physiological effects of drugs. In
Scientific Research Applications
Synthesis and Structural Analysis This compound is utilized in the synthesis of boric acid ester intermediates, as demonstrated in studies where similar compounds were synthesized and their structures confirmed by FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. These compounds were further analyzed through conformational and electronic structure analyses using density functional theory (DFT), highlighting their potential in fine chemical synthesis and material science applications (Huang et al., 2021).
Photocatalytic Applications Research has also explored the photocatalytic applications of compounds related to 3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. In a study focusing on the photodecomposition of propyzamide, TiO2-loaded adsorbent supports, enhanced by compounds with similar structures, showed an increased rate of mineralization and reduced concentration of solution-phase intermediates, suggesting potential environmental applications in water treatment and pollution control (Torimoto et al., 1996).
Molecular Interaction Studies The interactions and molecular dynamics of related compounds have been studied in various solvent systems. For example, ultrasonic velocity, density, and viscosity measurements of benzamide (a structurally related compound) mixtures in 1,4-dioxan with various alcohols revealed complex formation through intermolecular hydrogen bonding. These studies contribute to a deeper understanding of the molecular interactions and solvent effects on similar compounds, which can inform their applications in synthesis and material science (Kannappan et al., 2008).
properties
IUPAC Name |
3-methyl-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-11(2)19-15(20)13-8-9-14(12(3)10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHELTIPXHDKFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
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